![molecular formula C23H31NO B3844239 (E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one](/img/structure/B3844239.png)
(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one
Overview
Description
(E)-1-(1-Adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by its adamantyl and diethylamino phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane.
Coupling with Diethylamino Phenyl Group: The adamantyl intermediate is then coupled with a diethylamino phenyl group through a series of reactions involving halogenation and subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1-Adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)ethylamine hydrochloride: Known for its antiviral properties.
Adamantane derivatives: Widely used in drug delivery systems and surface recognition studies.
Uniqueness
(E)-1-(1-Adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one is unique due to its combination of adamantyl and diethylamino phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-24(4-2)21-8-5-17(6-9-21)7-10-22(25)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,3-4,11-16H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWGNNUIXQONF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-[(4-Methoxy-3-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844166.png)

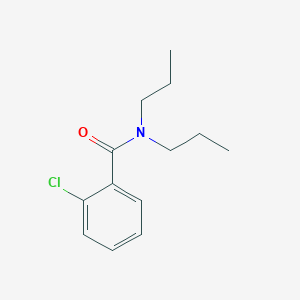
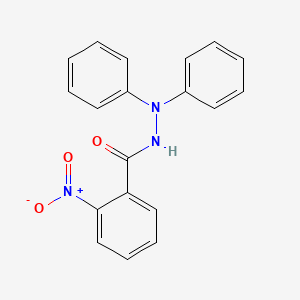
![N,N,N'-trimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B3844191.png)
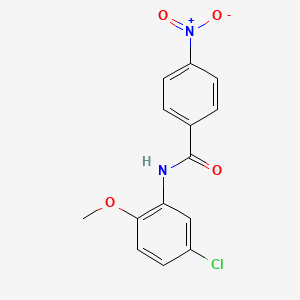
![1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol](/img/structure/B3844204.png)
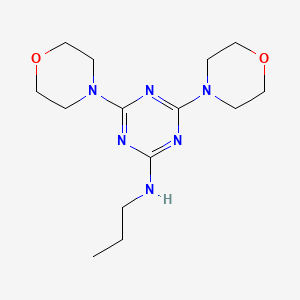
![N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine](/img/structure/B3844210.png)

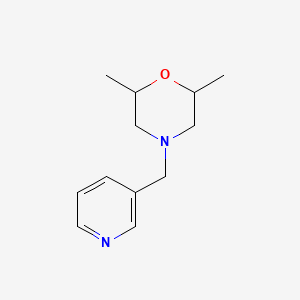

![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-chloroadamantane-1-carboxamide](/img/structure/B3844241.png)
![2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844262.png)
